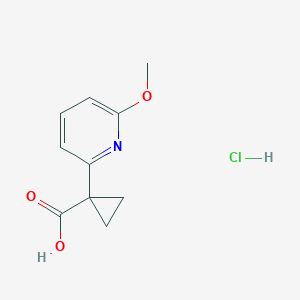
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H11NO3. It is used for research and development .
Molecular Structure Analysis
The molecular structure of “1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride” is represented by the InChI code: 1S/C10H11NO3.ClH/c1-14-8-4-2-3-7 (11-8)10 (5-6-10)9 (12)13;/h2-4H,5-6H2,1H3, (H,12,13);1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 229.66 .
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques : A novel synthesis process for related cyclopropane-1-carboxylic acid derivatives demonstrates the versatility of these compounds. They can be synthesized under mild conditions using readily available reagents, making them accessible for various research applications (Lu Xin-y, 2013).
Structural Analysis and Derivatives : Research on derivatives of 1-aminocyclopropane-1-carboxylic acid, a structurally similar compound, has revealed insights into their X-ray crystal structure. This understanding aids in the manipulation and application of these compounds in various scientific fields (M. Cetina et al., 2004).
Biological and Pharmaceutical Research
Biological Activity Studies : The compound's analogs have been studied for their biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These studies contribute to the development of new drugs and treatments (Michael G. Coleman & A. Hudson, 2016).
Enzyme Interaction Research : Research into enzyme interactions, particularly in relation to Alzheimer's disease, utilizes derivatives of the compound. These studies aim to develop new imaging agents for better understanding and treating neurological conditions (Mingzhang Gao et al., 2017).
Ethylene Precursor in Plants : Derivatives of cyclopropane-1-carboxylic acid, such as 1-aminocyclopropane-1-carboxylic acid, play a significant role in plant biology as an ethylene precursor. Understanding this role is crucial for agricultural research and crop management (N. Hoffman et al., 1982).
Material Science and Chemistry
Polymer Synthesis : Cyclopropane derivatives have been used in the synthesis of polymers. This application is vital in the development of new materials with specific properties (N. Moszner et al., 1999).
Chemical Reactions and Catalysts : Research on cyclopropane-based compounds includes their use in various chemical reactions, such as cyclopropenation, and as catalysts in organic synthesis, providing valuable tools for chemists (Hassan Imogaı̈ et al., 1998).
Mechanism of Action
Safety and Hazards
When handling “1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride”, it’s important to take safety precautions. If inhaled or if it comes into contact with skin or eyes, it’s recommended to rinse with water and seek medical attention if necessary . It’s also advised to wear protective clothing and to keep the compound away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-7(11-8)10(5-6-10)9(12)13;/h2-4H,5-6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGHMKIUDSRCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

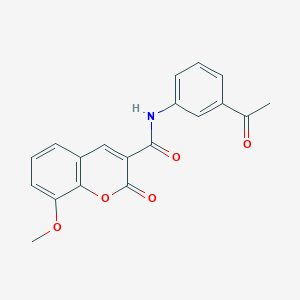
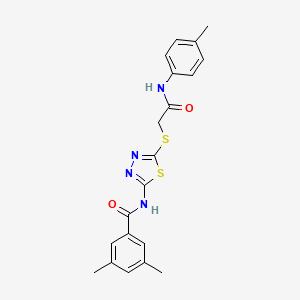
![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)


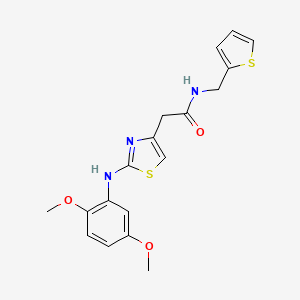
![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)
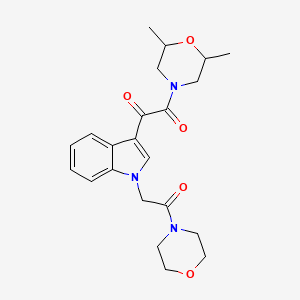
![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)